Cas no 92104-02-4 (Benzofuran, 6-bromo-2-phenyl-)

Benzofuran, 6-bromo-2-phenyl- structure
Benzofuran, 6-bromo-2-phenyl- structure
Product Name:Benzofuran, 6-bromo-2-phenyl-
N.o CAS:92104-02-4
MF:C14H9BrO
MW:273.124663114548
MDL:MFCD32639860
CID:4321889
PubChem ID:86254768
Update Time:2024-10-26

Benzofuran, 6-bromo-2-phenyl- Propriedades químicas e físicas

Nomes e Identificadores

    • Benzofuran, 6-bromo-2-phenyl-
    • 6-Bromo-2-phenylbenzofuran (ACI)
    • CS-0097232
    • AKOS037651293
    • CS-16416
    • D72232
    • 6-bromo-2-phenyl-1-benzofuran
    • SCHEMBL20473139
    • 92104-02-4
    • 6-Bromo-2-phenylbenzofuran
    • MDL: MFCD32639860
    • Inchi: 1S/C14H9BrO/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9H
    • Chave InChI: BOUWCUQQZIJJNK-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(C=C(C3C=CC=CC=3)O2)=CC=1

Propriedades Computadas

  • Massa Exacta: 271.98368g/mol
  • Massa monoisotópica: 271.98368g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 237
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.7
  • Superfície polar topológica: 13.1Ų

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Benzofuran, 6-bromo-2-phenyl- Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Acetonitrile ;  5 min, rt
1.2 Catalysts: Cesium carbonate ;  12 h, 60 °C
Referência
Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans
Liu, Yong; Lu, Tao; Tang, Wei-Fang; Gao, Jian, RSC Advances, 2018, 8(50), 28637-28641

Método de produção 2

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Copper(1+), (1,10-phenanthroline-κN1,κN10)bis(triphenylphosphine)-, nitrate (1:1… Solvents: Toluene ;  24 h, 110 °C; 110 °C → rt
Referência
Copper(I)-catalyzed coupling of terminal acetylenes with aryl or vinyl halides
Saejueng, Pranorm; Bates, Craig G.; Venkataraman, D., Synthesis, 2005, (10), 1706-1712

Método de produção 3

Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Potassium iodide ,  Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  4 h, 80 °C
Referência
Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives: from alkynes to benzo[b]furans and benzo[b]thiophenes
Li, Yibiao; Cheng, Liang; Liu, Xiaohang; Li, Bin; Sun, Ning, Beilstein Journal of Organic Chemistry, 2014, 10, 2886-2891

Método de produção 4

Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Referência
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; Miyata, Okiko; Naito, Takeaki, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Método de produção 5

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  4 h, 50 °C
Referência
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; Shan, Xiang-Huan; Qu, Jian-Ping ; Kang, Yan-Biao, Organic Letters, 2018, 20(11), 3310-3313

Método de produção 6

Condições de reacção
1.1 Reagents: Potassium tert-butoxide ,  trans-1,2-Diaminocyclohexane Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  24 h, rt → 125 °C
Referência
Acid-promoted selective synthesis of trifluoromethylselenolated benzofurans with Se-(trifluoromethyl) 4-methylbenzenesulfonoselenoate
Liu, Juyan; Tian, Miaomiao; Li, Ankun; Ji, Liangshuo; Qiu, Di; et al, Tetrahedron Letters, 2021, 66,

Método de produção 7

Condições de reacção
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
2.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Referência
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; et al, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrazine Solvents: Methanol ,  Chloroform ;  24 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
3.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Referência
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; et al, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Benzofuran, 6-bromo-2-phenyl- Raw materials

Benzofuran, 6-bromo-2-phenyl- Preparation Products

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